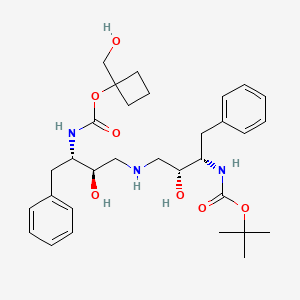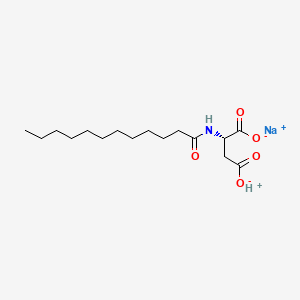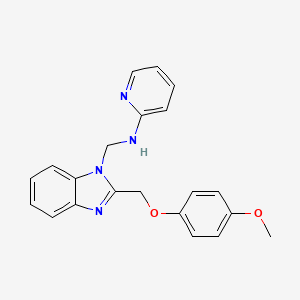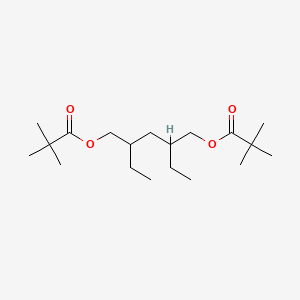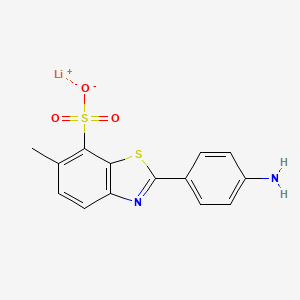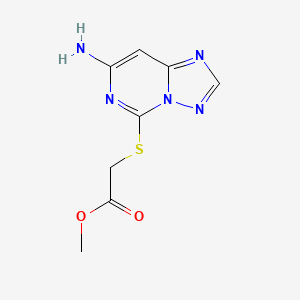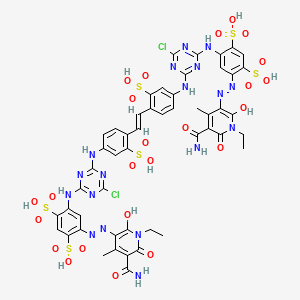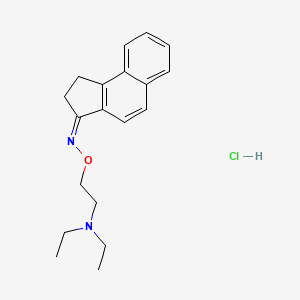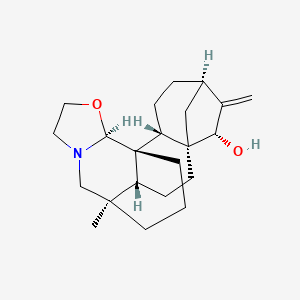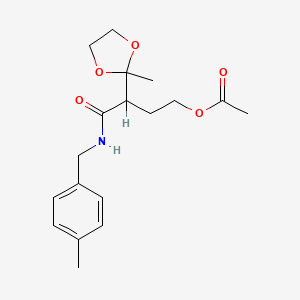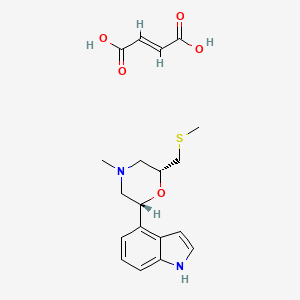
cis-(+-)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole is a complex organic compound with a unique structure that includes an indole ring, a morpholine ring, and a methylthio group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole typically involves multi-step organic reactions. The process often starts with the preparation of the indole ring, followed by the introduction of the morpholine ring and the methylthio group. Specific reagents and catalysts are used to facilitate these reactions, and the conditions must be carefully controlled to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for yield and efficiency, with considerations for cost, safety, and environmental impact. Industrial methods might also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the indole or morpholine rings.
Substitution: Functional groups on the indole or morpholine rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or morpholine rings.
Aplicaciones Científicas De Investigación
cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indole derivatives and morpholine-containing molecules. Examples include:
- 4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole
- 4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole derivatives
Uniqueness
cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
113829-56-4 |
|---|---|
Fórmula molecular |
C19H24N2O5S |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;(2R,6R)-2-(1H-indol-4-yl)-4-methyl-6-(methylsulfanylmethyl)morpholine |
InChI |
InChI=1S/C15H20N2OS.C4H4O4/c1-17-8-11(10-19-2)18-15(9-17)13-4-3-5-14-12(13)6-7-16-14;5-3(6)1-2-4(7)8/h3-7,11,15-16H,8-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-,15+;/m1./s1 |
Clave InChI |
IJYFWGCJNJUZQY-CSEITFAYSA-N |
SMILES isomérico |
CN1C[C@@H](O[C@@H](C1)C2=C3C=CNC3=CC=C2)CSC.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN1CC(OC(C1)C2=C3C=CNC3=CC=C2)CSC.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


